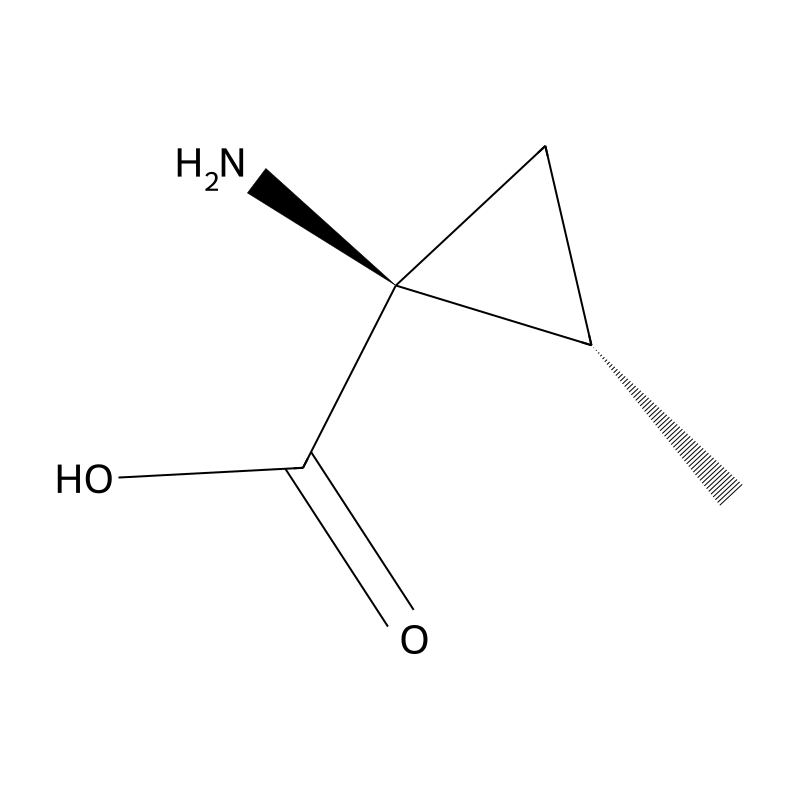

(+)-(1S,2S)-norcoronamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(+)-(1S,2S)-norcoronamic acid is a bicyclic compound characterized by its unique stereochemistry and structural features. It is a derivative of coronamic acid, specifically distinguished by the presence of a cyclopropane ring. The compound has been identified to possess the absolute configuration of (1S,2S)-2-methyl-1-aminocyclopropane-1-carboxylic acid, which is essential for its biological activity and chemical reactivity .

- Asymmetric Strecker Reaction: This reaction allows for the synthesis of both enantiomers of norcoronamic acids from alkylcyclopropanones, highlighting its utility in asymmetric synthesis .

- Hydrolysis: The ester derivatives of norcoronamic acid can be hydrolyzed to yield the corresponding carboxylic acids, which can further react with other reagents to form phosphonic analogues .

- Cyclization Reactions: The compound can also be synthesized through diastereoselective cyclization processes involving various starting materials, leading to high yields of the desired product .

Norcoronamic acid exhibits significant biological activity, particularly in relation to its role as a precursor in the biosynthesis of various natural products. Research indicates that it may play a role in metabolic pathways involving amino acids and could potentially influence physiological processes due to its structural similarity to other biologically active compounds . Its specific interactions with enzymes and receptors are still under investigation, but preliminary studies suggest it may have implications in medicinal chemistry.

The synthesis of (+)-(1S,2S)-norcoronamic acid has been achieved through several methods:

- Diastereoselective Cyclization: This method involves the cyclization of 2-N-benzylideneamino-4-chlorobutyronitriles, yielding high stereoselectivity and efficiency .

- Asymmetric Synthesis: Utilizing chiral catalysts and specific reaction conditions allows for the production of optically active forms of norcoronamic acid. For example, reactions involving (C₇H₈)Mo(CO)₃ with DMSO have shown promising results .

- Trifluoromethylation: Recent studies have explored the synthesis of trifluoronorcoronamic acids, which involve highly stereospecific and diastereoselective techniques .

Norcoronamic acid finds applications primarily in:

- Pharmaceutical Development: Its structural properties make it a candidate for drug development, particularly in creating novel compounds with enhanced biological activity.

- Synthetic Chemistry: It serves as an important intermediate in the synthesis of various organic compounds, including amino acids and their derivatives.

Studies on the interactions of norcoronamic acid with biological systems are ongoing. Initial findings suggest that it may interact with enzymes involved in amino acid metabolism, potentially influencing metabolic pathways. Further research is required to elucidate its precise mechanisms of action and therapeutic potential.

Norcoronamic acid shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Coronamic Acid | Contains a similar bicyclic structure | Exhibits different stereochemistry affecting its activity |

| Allocoronamic Acid | Similar core structure but different substituents | Variations in biological activity due to stereochemical differences |

| 2-Methyl-1-aminocyclopropane-1-carboxylic Acid | Parent structure for norcoronamic acid | Fundamental building block for synthesizing norcoronamic acid |

These compounds highlight the uniqueness of (+)-(1S,2S)-norcoronamic acid in terms of its specific stereochemistry and potential applications in synthetic and medicinal chemistry. The differences in their structures contribute to varied biological activities and chemical reactivities.

The synthetic sequence begins with the conversion of (2S)-methyl 3-hydroxy-2-methylpropionate to (3R)-2-(N-benzylideneamino)-4-chloro-3-methylbutyronitrile through a series of functional group transformations [1] [2]. The key cyclization step involves treatment with potassium carbonate in dimethylformamide at room temperature for 30 minutes, which induces intramolecular nucleophilic displacement to form the cyclopropane ring with excellent diastereoselectivity [1] [2]. Subsequent acid hydrolysis with 6 N hydrochloric acid followed by ion-exchange chromatography provides (+)-(1S,2S)-norcoronamic acid in 88% diastereoselectivity and greater than 95% enantiomeric excess [1] [2].

An alternative total synthesis utilizes S-adenosylmethionine as a chiral precursor, representing a biomimetic approach that mirrors natural biosynthetic pathways [3]. This methodology involves the enzymatic conversion of S-adenosylmethionine through C-methylation followed by cyclopropanation, yielding norcoronamic acid with retention of stereochemical integrity [3]. The process demonstrates exceptional stereocontrol, as the enantiomeric purity of the stereogenic centers remains unaltered throughout the synthetic sequence [1] [2].

| Starting Material | Enantiomeric Excess | Diastereoselectivity | Overall Yield | Steps |

|---|---|---|---|---|

| (2S)-methyl 3-hydroxy-2-methylpropionate | >95% | 88% | 22% | 9 |

| S-adenosylmethionine | >95% | Not reported | Variable | 2-3 |

| Chiral epichlorohydrin | >88% | >88% | 62% | 2 |

The synthetic routes employing chiral precursors offer several distinct advantages, including the elimination of expensive chiral auxiliaries or optically active reagents, scalability for large-scale preparations, and consistently high optical purity [1] [2]. These methodologies represent the most reliable approaches for accessing enantiopure norcoronamic acid for research applications requiring high stereochemical integrity.

Diastereoselective Cyclization Strategies

Diastereoselective cyclization strategies constitute a fundamental approach for the construction of the cyclopropane ring in norcoronamic acid synthesis, relying on substrate-controlled stereochemical outcomes. The most widely employed methodology involves the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitrile derivatives under basic conditions [1] [2] [4].

The cyclization process proceeds through an intramolecular nucleophilic displacement mechanism, where the nitrogen atom of the imine functionality attacks the carbon bearing the chloride leaving group [1] [2]. The stereochemical outcome is governed by the inherent conformational preferences of the substrate, with the methyl substituent at the 3-position directing the facial selectivity of the cyclization [1] [2]. Potassium carbonate in dimethylformamide at room temperature provides optimal conditions, yielding the desired (1S,2S)-stereoisomer with 88% diastereoselectivity [1] [2].

Molecular mechanics calculations using Molecular Advanced Design software have been employed to rationalize the observed stereochemical preferences [1] [2]. These computational studies reveal that the E-diastereoselectivity arises from minimization of steric interactions in the transition state, with the methyl group adopting a pseudoaxial orientation to avoid unfavorable interactions [1] [2]. Notably, the use of bulky N-(diphenylmethylene)amino substituents does not improve the diastereoselectivity, contrary to initial expectations based on steric considerations [1] [2].

The asymmetric Strecker reaction represents an alternative diastereoselective approach for norcoronamic acid synthesis [5] [6]. This methodology employs methylcyclopropanone hemiacetal as the electrophilic component in combination with chiral amines to induce asymmetry [5] [6]. The reaction proceeds through the formation of an α-aminonitrile intermediate, which undergoes subsequent hydrolysis to provide the amino acid product [5] [6]. Enantiomerically pure (1R,2S)-(+)-allo-norcoronamic acid can be obtained in good yield and high enantiomeric excess using this approach [5] [6].

Swern N-oxidation followed by base-induced cyclization provides another viable route for diastereoselective cyclopropane formation [4]. The methodology involves the oxidation of 2-(benzylamino)-4-chlorobutyronitrile derivatives using dimethyl sulfoxide and oxalyl chloride, followed by treatment with base to effect cyclization [4]. This approach yields norcoronamic acid with diastereoselectivity exceeding 84% [4].

| Cyclization Method | Base | Solvent | Temperature | Time | Diastereoselectivity |

|---|---|---|---|---|---|

| Potassium carbonate | K₂CO₃ | DMF | Room temperature | 30 min | 88% |

| Lithium diisopropylamide | LDA | THF | -78°C | 2-6 h | Good |

| Swern oxidation/cyclization | Various | CH₂Cl₂/THF | Variable | 1-2 h | >84% |

The diastereoselective cyclization strategies offer the advantage of direct cyclopropane ring formation under relatively mild conditions, with good to excellent levels of stereochemical control. These methodologies are particularly valuable for the synthesis of structural analogues bearing different substituents on the cyclopropane ring.

Enzymatic Resolution Techniques for Optical Purity Enhancement

Enzymatic resolution techniques provide powerful methods for enhancing the optical purity of norcoronamic acid through the selective transformation of one enantiomer in a racemic mixture. Lipase-catalyzed kinetic resolution represents the most extensively studied approach for achieving enantiomeric enrichment of cyclopropane amino acids [1] [2] [7] [8].

The enzymatic resolution of norcoronamic acid derivatives typically employs lipase PS (Pseudomonas species) as the biocatalyst [1] [2]. The enzyme demonstrates remarkable substrate specificity, selectively hydrolyzing only the (1S,2S)-diastereomer of N-chloroacetyl-norcoronamic acid derivatives while leaving the (1R,2S)-isomer unreacted [1] [2]. This selectivity has been exploited for the determination of enantiomeric excess, as the enzymatic hydrolysis proceeds to completion only when the substrate possesses the correct stereochemistry [1] [2].

Porcine Kidney Acylase represents another enzymatic system capable of enantiomeric discrimination in norcoronamic acid derivatives [1] [2]. The enzyme specifically recognizes and hydrolyzes (1S,2S)-1-(N-chloroacetyl)-2-methylcyclopropanecarboxylic acid, providing a reliable method for confirming the stereochemical identity and optical purity of synthetic products [1] [2]. The enzymatic reaction can be monitored by nuclear magnetic resonance spectroscopy through the disappearance of characteristic signals corresponding to the chloroacetyl protecting group [1] [2].

The kinetic resolution process follows Michaelis-Menten kinetics, with the selectivity factor (E-value) serving as a measure of the enzyme's ability to discriminate between enantiomers [7] [8]. High E-values (>200) have been achieved with specific lipase-substrate combinations, enabling the preparation of highly enantioenriched products [7] [8]. The theoretical maximum enantiomeric excess of 100% can be approached by conducting the resolution to high conversion levels, although this results in decreased chemical yields [9].

| Enzyme | Substrate | E-value | Enantiomeric Excess | Conversion | Temperature |

|---|---|---|---|---|---|

| Lipase PS | Norcoronamic acid derivative | >200 | >88% | 49% | 37°C |

| Mucor javanicus lipase | Vinyl ester | >200 | >95% | 47% | 30°C |

| Porcine Kidney Acylase | Chloroacetyl derivative | Complete | >95% | 100% | 37°C |

The enzymatic resolution techniques offer several advantages, including high enantioselectivity, mild reaction conditions, environmental compatibility, and the potential for enzyme recycling [7] [8]. These methods are particularly valuable for applications requiring high optical purity, as they can provide access to essentially enantiopure products through appropriate optimization of reaction conditions.

Solid-Phase Synthesis Approaches for Structural Analogues

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of norcoronamic acid structural analogues, enabling the rapid generation of compound libraries with diverse substitution patterns. These approaches leverage the advantages of polymer-supported synthesis, including simplified purification procedures, automated protocols, and the potential for parallel synthesis [10] [11] [12].

The fundamental strategy involves the attachment of norcoronamic acid precursors to solid-phase resins through suitable linker groups, followed by sequential chemical transformations while the substrate remains bound to the solid support [10] [11]. Standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis protocols can be adapted for the incorporation of norcoronamic acid derivatives into peptide sequences [10] [12]. The use of 1-glycerol polystyrene resin provides a suitable solid support that is compatible with the chemical transformations required for cyclopropane amino acid synthesis [10].

Polymer-supported synthesis of norcoronamic acid analogues typically begins with the immobilization of appropriately protected amino acid precursors onto the resin [11] [12]. The cyclopropane ring can be constructed while the substrate is attached to the solid support through various cyclization strategies, including base-induced intramolecular displacement reactions [11] [12]. This approach enables the synthesis of multiple analogues in parallel, with each reaction vessel containing a different substitution pattern [11] [12].

The modular nature of solid-phase synthesis allows for the systematic variation of structural features in norcoronamic acid analogues [12] [13]. Protected cyclopropane amino acid building blocks can be prepared using Hofmann rearrangement chemistry, followed by ring-opening and functionalization to introduce diverse side chains [12]. The bicyclic carbamate intermediates formed during this process provide access to both enantiomers of the target amino acids through appropriate choice of starting materials [12].

Automated solid-phase synthesis instruments, such as the Intavis AG Multipep RS system, have been successfully employed for the preparation of norcoronamic acid-containing peptides [14]. These automated systems enable the reproducible synthesis of multiple analogues with minimal manual intervention, facilitating the rapid exploration of structure-activity relationships [14]. The use of standardized coupling reagents, such as O-benzotriazol-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate, ensures efficient incorporation of the cyclopropane amino acid units [14].

Solid-phase approaches also enable the synthesis of spirocyclic norcoronamic acid analogues through telescopic reaction sequences [13]. The formation of highly electrophilic alkylidenecyclopropanes from cyclopropanone surrogates, followed by aza-Michael addition reactions, provides access to complex structural motifs with complete stereocontrol [13]. These methodologies demonstrate the potential for generating structurally diverse libraries of norcoronamic acid derivatives for biological evaluation [13].

| Resin Type | Linker Strategy | Coupling Method | Cleavage Conditions | Typical Yield |

|---|---|---|---|---|

| NovaPEG Rink Amide | Amide linkage | HOBt/DIC activation | TFA cleavage | Variable |

| Polystyrene-glycerol | Ester linkage | HBTU/DIPEA | Mild acidic | Good |

| Merrifield resin | Benzyl ether | Standard peptide coupling | HF or TFA | Moderate |

The biosynthetic machinery for norcoronamic acid production is encoded within well-characterized gene clusters that exhibit complex organizational patterns. In Pseudomonas syringae, the coronamic acid biosynthetic region spans approximately 6.9 kilobases and contains three primary open reading frames sharing a common transcriptional orientation [3] [4]. The core genes include cmaA, encoding a 2.7-kilobase adenylation-thiolation didomain enzyme, cmaT representing a 1.2-kilobase thioesterase, and cmaU, a 0.9-kilobase open reading frame of unknown function [3].

The gene cluster organization reveals two distinct transcriptional units: a monocistronic transcript containing cmaU and a polycistronic transcript encompassing cmaA, cmaB, and cmaT [5]. Start sites for both transcripts have been precisely mapped through primer extension analysis, confirming the coordinated expression of these biosynthetic components [3]. The cmaA gene product contains six core sequences and two conserved motifs characteristic of amino acid-activating enzymes, including nonribosomal peptide synthetases [3]. Additionally, CmaA exhibits a spatial arrangement of histidine, aspartate, and arginine residues that are conserved in the ferrous active sites of nonheme iron(II) enzymes catalyzing oxidative cyclizations [3].

In the SW-163 biosynthetic system, a related gene cluster contains orf29 and orf30, which encode the specialized enzymes responsible for norcoronamic acid formation [6] [7]. This cluster demonstrates the evolutionary conservation of cyclopropane-forming mechanisms across different bacterial species while showcasing pathway-specific adaptations for distinct natural product scaffolds.

Cobalamin-Dependent Radical SAM Methyltransferase Mechanisms

The formation of norcoronamic acid involves a unique cobalamin (B12)-dependent radical S-adenosyl-L-methionine methyltransferase mechanism that represents a significant advancement in our understanding of enzymatic carbon-carbon bond formation [6] [8]. The enzyme Orf29 catalyzes the crucial C-methylation of the L-methionine moiety of S-adenosyl-L-methionine, establishing the methyl substitution that distinguishes norcoronamic acid from its ethyl-substituted counterpart, coronamic acid [6] [7].

Cobalamin-dependent radical SAM enzymes constitute an emerging enzyme family with approximately 200,000 identified proteins that catalyze chemically challenging reactions such as methyl transfer to sp2- and sp3-hybridized carbon atoms [9]. These enzymes synergistically utilize both cobalamin and radical SAM cofactors to facilitate methylation and radical rearrangement reactions that would be otherwise thermodynamically unfavorable [10] [11]. The mechanism involves the initial formation of a 5'-deoxyadenosyl radical through reductive cleavage of S-adenosyl-L-methionine by a [4Fe-4S] cluster, followed by hydrogen atom abstraction from the substrate to generate a substrate radical [12] [10].

In the norcoronamic acid pathway, methyl cobalamin is generated through nucleophilic attack on a second molecule of S-adenosyl-L-methionine by cob(I)alamin, followed by homolytic methyl transfer to the substrate radical, generating cob(II)alamin [10]. This process produces two distinct S-adenosyl-L-methionine coproducts: 5'-deoxyadenosine and S-adenosylhomocysteine, which can be monitored to confirm enzymatic activity [10]. The resulting methylated derivative of S-adenosyl-L-methionine serves as the direct substrate for the subsequent cyclopropanation reaction [6] [8].

Cyclopropanation Cascade from S-Adenosyl-L-Methionine

The cyclopropanation reaction in norcoronamic acid biosynthesis occurs through a sophisticated cascade mechanism involving the enzyme Orf30, a bacterial ACC synthase that exhibits homology to plant ACC synthases but lacks sequence similarity to them [6] [8]. This pyridoxal-5'-phosphate-dependent enzyme catalyzes the formation of the cyclopropane ring from the methylated S-adenosyl-L-methionine derivative produced by Orf29 [6] [7].

The cyclopropanation mechanism proceeds through formation of an external aldimine between the pyridoxal-5'-phosphate coenzyme and the amino group of the methylated S-adenosyl-L-methionine substrate [8]. This covalent intermediate significantly reduces the pKa of the α-carbon, facilitating proton abstraction by the liberated lysine residue to form a resonance-stabilized carbanion intermediate [13]. The critical step involves intramolecular nucleophilic attack by the α-carbanion on the γ-carbon, displacing the methylthioadenosine leaving group and generating the cyclopropane ring with simultaneous formation of the norcoronamic acid-pyridoxal-5'-phosphate external aldimine adduct [8] [13].

Stereochemical analysis has confirmed that the cyclopropanation proceeds with inversion at both the α- and γ-carbons, consistent with an SN2-type mechanism [8]. The absolute configuration of the resulting norcoronamic acid is established as (+)-(1S,2S), matching the stereochemistry observed in the natural products containing this building block [1] [14]. In vitro reconstitution experiments using recombinant Orf29 and Orf30 have demonstrated that C-methylation of S-adenosyl-L-methionine must occur prior to cyclopropanation, establishing the correct temporal sequence of these transformations [6] [8].

Regulatory Pathways for Norcoronamic Acid Production

The production of norcoronamic acid and related cyclopropane amino acids is subject to sophisticated regulatory mechanisms that respond to environmental conditions, particularly temperature variations [15] [16]. In Pseudomonas syringae, the biosynthesis of coronamic acid and its derivatives is controlled by an unconventional two-component regulatory system consisting of a single sensor protein, CorS, and two response regulator proteins, CorP and CorR [15] [17].

CorS functions as a histidine protein kinase sensor that undergoes autophosphorylation in response to temperature signals, with optimal activity observed at 18°C compared to negligible activity at 28°C [15] [16]. The temperature-dependent phosphorylation of CorS leads to phosphate transfer to both response regulators, CorP and CorR, which function in concert to activate transcription of biosynthetic genes [15]. CorR contains a DNA-binding domain and functions as the primary transcriptional activator, binding to conserved sequences in the promoter regions of biosynthetic operons [18] [16].

Transcriptional fusion studies have revealed that the corS gene itself exhibits temperature-dependent expression, suggesting positive autoregulation that amplifies the temperature signal [15] [18]. The corS promoter shows maximal activity at 18°C and dramatically reduced activity at 28°C, paralleling the temperature dependence observed for the biosynthetic genes [15]. The three regulatory genes function autonomously when separated from the rest of the gene cluster, confirming their role as the primary control system for norcoronamic acid biosynthesis [15] [16].

Post-translational regulation also contributes to temperature-responsive production, with protein stability studies indicating that key biosynthetic enzymes such as CmaB are more stable at lower temperatures [18] [16]. Western blot analysis has demonstrated that CmaB accumulates in bacterial cultures grown at 18°C but is rapidly degraded at 28°C, providing an additional layer of regulatory control [18]. This dual regulation at both transcriptional and post-translational levels ensures tight control over norcoronamic acid production in response to environmental conditions [16].

XLogP3

Wikipedia

Dates

Explore Compound Types